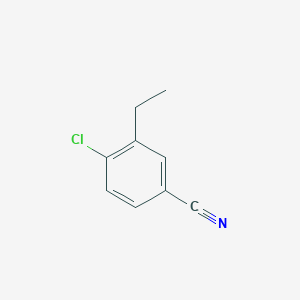
4-Chloro-3-ethylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-ethylbenzonitrile is an organic compound with the molecular formula C9H8ClN It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the fourth position and an ethyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-3-ethylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzonitrile with ethylating agents under specific conditions. Another method includes the use of Suzuki-Miyaura coupling reactions, where a boronic acid derivative of 4-chlorobenzonitrile is reacted with an ethyl halide in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-ethylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: 4-substituted-3-ethylbenzonitriles.
Reduction: 4-chloro-3-ethylbenzylamine.
Oxidation: 4-chloro-3-ethylbenzoic acid.
Scientific Research Applications
4-Chloro-3-ethylbenzonitrile has several applications in scientific research:
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3-ethylbenzonitrile depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the reactants .
Comparison with Similar Compounds
4-Chlorobenzonitrile: Similar structure but lacks the ethyl group.
3-Ethylbenzonitrile: Similar structure but lacks the chlorine atom.
4-Chloro-3-methylbenzonitrile: Similar structure with a methyl group instead of an ethyl group.
Uniqueness: 4-Chloro-3-ethylbenzonitrile is unique due to the presence of both chlorine and ethyl substituents on the benzene ring. This dual substitution imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and industrial applications .
Biological Activity
4-Chloro-3-ethylbenzonitrile is a compound of interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C10H10ClN and a molecular weight of 195.65 g/mol. The presence of the chloro and ethyl groups on the aromatic ring significantly influences its biological activity.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity :
- Interaction with Receptors :
- Cytotoxic Effects :
Biological Activity Data
| Biological Activity | Observation | Reference |
|---|---|---|
| Enzymatic Inhibition | Inhibits tumor-related pathways | |
| Cytotoxicity | Induces apoptosis in cancer cells | |
| Receptor Interaction | Modulates receptor signaling |
Case Study 1: Antitumor Activity
A study evaluated the antitumor effects of benzonitrile derivatives, including this compound, in vitro using various human cancer cell lines. The results indicated that these compounds could induce significant cytotoxicity, leading to apoptosis characterized by morphological changes and DNA fragmentation.
Case Study 2: Enzyme Inhibition
Research focusing on the inhibition of resuscitation promoting factors (RPF) found that compounds structurally related to this compound exhibited low molecular weight inhibition against RPF enzymatic activity. This suggests potential therapeutic applications in treating dormant bacterial infections such as tuberculosis .
Research Findings
Recent studies have explored the structure-activity relationship (SAR) of benzonitrile derivatives, highlighting the importance of substituent positioning on the aromatic ring for enhancing biological activity. For instance, ortho-substituted derivatives showed greater inhibitory effects compared to para or meta substitutions .
Properties
Molecular Formula |
C9H8ClN |
|---|---|
Molecular Weight |
165.62 g/mol |
IUPAC Name |
4-chloro-3-ethylbenzonitrile |
InChI |
InChI=1S/C9H8ClN/c1-2-8-5-7(6-11)3-4-9(8)10/h3-5H,2H2,1H3 |
InChI Key |
CDEWCJIESNSKTG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















